molecular formula C9H10N4O B034534 3-Amino-1h-indole-2-carbohydrazide CAS No. 110963-29-6

3-Amino-1h-indole-2-carbohydrazide

Cat. No. B034534
CAS RN: 110963-29-6
M. Wt: 190.2 g/mol
InChI Key: LNPDDCYXLWMYKF-UHFFFAOYSA-N
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Description

“3-Amino-1h-indole-2-carbohydrazide” is a chemical compound with the molecular formula C9H10N4O . It has a molecular weight of 190.2 . This compound is used in various research and development applications .


Synthesis Analysis

The synthesis of indole derivatives, including “3-Amino-1h-indole-2-carbohydrazide”, has been a topic of interest in medicinal chemistry . Various methods have been developed for the synthesis of promising indole-based compounds . For instance, one study describes the synthesis and vacuole-inducing activity of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives .


Molecular Structure Analysis

The molecular structure of “3-Amino-1h-indole-2-carbohydrazide” is represented by the linear formula C9H10N4O . The InChI code for this compound is 1S/C9H10N4O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,10-11H2,(H,13,14) .


Chemical Reactions Analysis

Indole derivatives, including “3-Amino-1h-indole-2-carbohydrazide”, have been studied for their potential in various chemical reactions . For example, they have been evaluated for their ability to inhibit tubulin polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1h-indole-2-carbohydrazide” include a melting point of 197 - 199°C .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 3-Amino-1h-indole-2-carbohydrazide, have shown promising antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-Inflammatory Properties

Indole derivatives have been found to possess anti-inflammatory properties . This suggests that 3-Amino-1h-indole-2-carbohydrazide could potentially be used in the treatment of inflammatory diseases.

Anticancer Agents

Indole derivatives have shown anticancer activity . For instance, furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been evaluated as tubulin inhibitors and anticancer agents .

Anti-HIV Activity

Indole derivatives have demonstrated anti-HIV activity . This suggests that 3-Amino-1h-indole-2-carbohydrazide could potentially be used in the development of new anti-HIV drugs.

Antioxidant Properties

Indole derivatives have been found to possess antioxidant properties . This suggests that 3-Amino-1h-indole-2-carbohydrazide could potentially be used in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This suggests that 3-Amino-1h-indole-2-carbohydrazide could potentially be used in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activity . For instance, furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been evaluated for their in vitro antitubercular activity .

Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives, which could potentially include 3-Amino-1h-indole-2-carbohydrazide, are essential and efficient chemical precursors for generating biologically active structures . They have been used in inherently sustainable multicomponent reactions .

Safety And Hazards

Safety information for “3-Amino-1h-indole-2-carbohydrazide” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with adequate ventilation and personal protective equipment .

Future Directions

Research on indole derivatives, including “3-Amino-1h-indole-2-carbohydrazide”, is ongoing, with recent advances made towards the synthesis of promising indole-based anticancer compounds . Future research may focus on further understanding the mechanism of action of these compounds and developing more effective indole-based anticancer agents .

properties

IUPAC Name

3-amino-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,10-11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPDDCYXLWMYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149429
Record name 3-Aminoindol-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1h-indole-2-carbohydrazide

CAS RN

110963-29-6
Record name 3-Aminoindol-2-carbohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110963296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminoindol-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOINDOL-2-CARBOHYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N733MJS98E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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